In Vivo Anti-Inflammatory Potency: Edema Inhibition in the Carrageenan-Induced Paw Edema Model
In the carrageenan-induced rat paw edema model, the target compound reduced paw edema by 38% at 10 mg/kg oral dose, compared to 45% inhibition by indomethacin at the same dose [1]. This places the compound among the more active members of the 4a–c sub-series, where the 4-chlorophenyl analog (4b) achieved only 22% inhibition and the unsubstituted piperazine analog (4a) showed negligible activity (≤10% inhibition). The ~1.7-fold difference in edema inhibition between the 4-methoxyphenyl and 4-chlorophenyl derivatives highlights the critical role of the 4-methoxyphenyl group for target engagement.
| Evidence Dimension | In vivo anti-inflammatory efficacy (carrageenan-induced paw edema inhibition) |
|---|---|
| Target Compound Data | 38% inhibition at 10 mg/kg p.o. |
| Comparator Or Baseline | Indomethacin (45%), 4-chlorophenyl analog 4b (22%), unsubstituted piperazine analog 4a (≤10%) |
| Quantified Difference | 1.7× higher inhibition vs. 4-chlorophenyl analog; 3.8× higher vs. unsubstituted analog |
| Conditions | Rat carrageenan-induced paw edema model; oral dose 10 mg/kg; indomethacin as reference standard |
Why This Matters
This quantification directly informs selection: researchers requiring consistent anti-inflammatory activity in rodent models should prefer the 4-methoxyphenyl derivative over the 4-chlorophenyl or unsubstituted analogs, as the latter two may fail to meet efficacy thresholds in similar experimental protocols.
- [1] Refaat, H.M., Khalil, O.M. & Kadry, H.H. Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives. Arch. Pharm. Res. 30, 803–811 (2007). https://doi.org/10.1007/BF02978828 View Source
